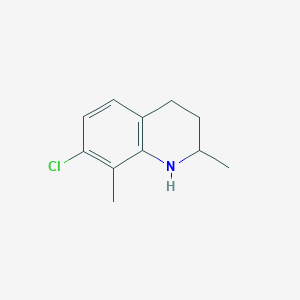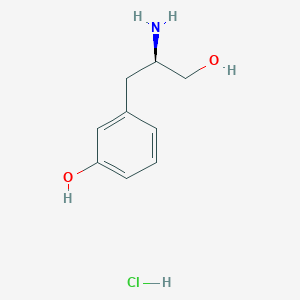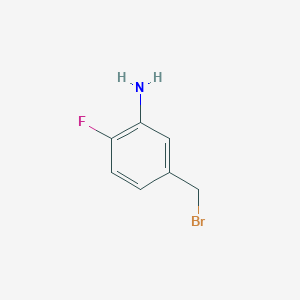
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is a chemical compound with the molecular formula C7H8F3NS It is characterized by the presence of a trifluoromethyl group attached to an ethylamine moiety, which is further connected to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine typically involves the reaction of thiophene derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiophene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenyl-ethylamine: Similar structure but with a phenyl group instead of a thiophene ring.
2,2,2-Trifluoro-1-thiophen-2-ylmethyl-ethylamine: Similar structure but with the thiophene ring attached at a different position.
2,2,2-Trifluoro-1-pyridyl-ethylamine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring provides specific electronic and steric effects that can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
1017781-57-5 |
|---|---|
Fórmula molecular |
C7H8F3NS |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4,6H,3,11H2 |
Clave InChI |
JZIOYEJXMKNDLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


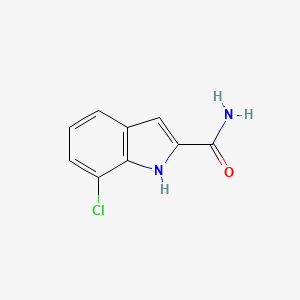
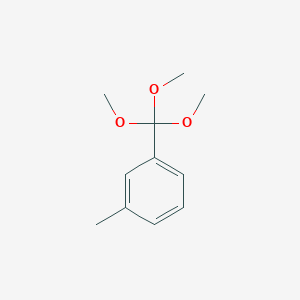
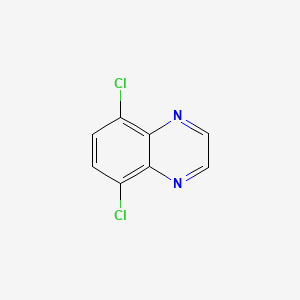
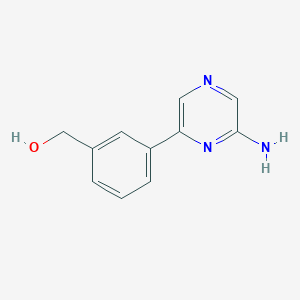
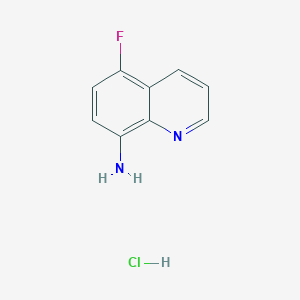

![9H-Naphtho[2,1-b]pyran-9-one](/img/structure/B11900642.png)
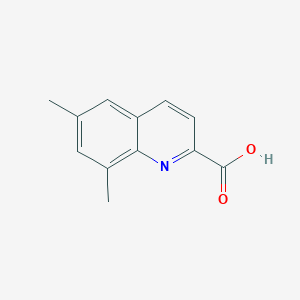
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)
